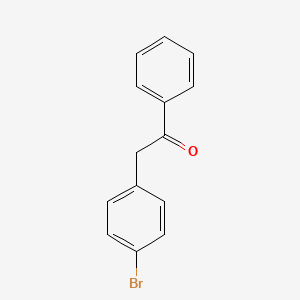

2-(4-Bromophenyl)Acetophenone

Vue d'ensemble

Description

2-(4-Bromophenyl)Acetophenone is a brominated acetophenone derivative, which is a compound of interest in various chemical syntheses and applications. The presence of the bromine atom on the phenyl ring makes it a versatile intermediate for further chemical modifications due to its reactivity.

Synthesis Analysis

The synthesis of brominated acetophenones can be achieved through different methods. For instance, ω-bromo-4-phenyl acetophenone was synthesized using p-phenyl acetophenone and cupric bromide, with the reaction conditions optimized to achieve a high yield of 90.1% . Similarly, bromo-2′,4′-dichloroacetophenone was synthesized from glacial acetic acid and m-dichlorobenzene through bromination, chlorination, and acylation steps, with a yield of 70% . These methods demonstrate the feasibility of synthesizing brominated acetophenones with high efficiency.

Molecular Structure Analysis

The molecular structure of brominated acetophenones can be characterized using various spectroscopic techniques. For example, the structure of 2-bromo-2′,4′-dichloroacetophenone was confirmed by 1H NMR, 13C NMR, and IR spectra analysis . The crystal structure of a related compound, 2-(4-Bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran, showed that the 4-bromophenyl ring is slightly rotated out of the benzofuran plane, indicating the influence of substituents on the overall molecular conformation .

Chemical Reactions Analysis

Brominated acetophenones can undergo various chemical reactions due to the presence of reactive sites. For instance, α-bromo-4-(difluoromethylthio)acetophenone was used to synthesize S- and N-substituted azaheterocycles, demonstrating its reactivity in condensation reactions with different amines and heterocycles . The bromination of acetophenones in sulfuric acid has been shown to predominantly direct to the aromatic ring, indicating the regioselectivity of such reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated acetophenones can be determined experimentally. The physical constants such as relative density, refractive index, boiling point, and melting point of 2-bromo-2′,4′-dichloroacetophenone were measured, providing essential data for its handling and application . The FT-IR and FT-Raman spectral investigation of 4-chloro-2-bromoacetophenone provided insights into the vibrational frequencies and structural parameters, which are crucial for understanding the properties of these compounds .

Applications De Recherche Scientifique

Synthesis and Structure

- 2-(4-Bromophenyl)Acetophenone has been utilized in the synthesis of various chemical compounds, such as 2-(4-Bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran. This compound was prepared using a Lewis acid-catalyzed reaction, demonstrating the reactivity and usefulness of 2-(4-Bromophenyl)Acetophenone in organic synthesis (Choi et al., 2007).

Chemical Reactions

- Research on bromination reactions, including the use of 2-(4-Bromophenyl)Acetophenone, has shown that the bromination of related compounds is directed predominantly to the aromatic ring, indicating the influence of the 2-(4-Bromophenyl)Acetophenone structure on reaction pathways (Gol'dfarb et al., 1971).

Anticonvulsant Activity

- In the field of medicinal chemistry, derivatives of 2-(4-Bromophenyl)Acetophenone, such as 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, have shown significant anticonvulsant activity in various test models. This highlights its potential as a precursor in pharmaceutical drug development (Unverferth et al., 1998).

Enzymatic Inhibition

- The compound N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, derived from 2-(4-Bromophenyl)Acetophenone, has been evaluated for inhibitory effects against acetylcholinesterase and butyrylcholinesterase activities. This research contributes to the understanding of 2-(4-Bromophenyl)Acetophenone derivatives in enzyme inhibition and potential therapeutic applications (Mphahlele et al., 2021).

Green Synthesis

- 2-(4-Bromophenyl)Acetophenone has been used in eco-friendly, one-pot multicomponent syntheses, demonstrating its role in promoting sustainable and efficient chemical synthesis processes (Jadhav et al., 2017).

Interaction with Enzymes

- The interaction of bromoacetophenone derivatives with human aldehyde dehydrogenase has been characterized, providing insights into the molecular interactions and potential applications of 2-(4-Bromophenyl)Acetophenone in biochemical research (Abriola et al., 1990).

Electrochemical Applications

- The electrocarboxylation of acetophenone, a reaction relevant to 2-(4-Bromophenyl)Acetophenone, has been studied for the production of useful organic acids. This research highlights its potential in electrochemical applications (Zhang et al., 2008).

Stereochemical Analysis

- Research on McMurry coupling of 4-bromoacetophenone, closely related to 2-(4-Bromophenyl)Acetophenone, has provided valuable information on the stereochemical outcomes of such reactions, crucial for understanding the behavior of these compounds in synthetic chemistry (Daik et al., 1998).

Safety And Hazards

Propriétés

IUPAC Name |

2-(4-bromophenyl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTAKAWFMITEOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541364 | |

| Record name | 2-(4-Bromophenyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)Acetophenone | |

CAS RN |

22421-88-1 | |

| Record name | 2-(4-Bromophenyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Sar1, Ile8]-Angiotensin II](/img/structure/B1282685.png)

![3-[4-(Propan-2-yl)benzoyl]pyridine](/img/structure/B1282696.png)